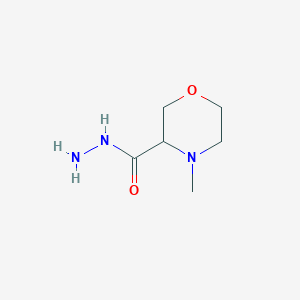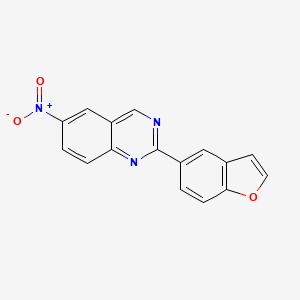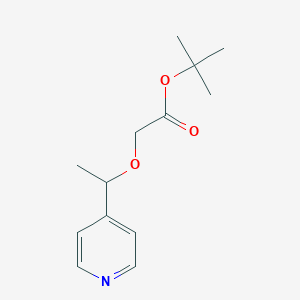![molecular formula C17H15BrN2O2 B13874823 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a nitroindole moiety
Vorbereitungsmethoden
The synthesis of 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and nitroindole moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole can be compared with other similar compounds, such as:
4-Bromophenyl methyl sulfone: This compound also contains a bromophenyl group but differs in its functional groups and overall structure.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar bromophenyl group but includes a piperazine ring and triazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H15BrN2O2 |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methyl]-4,6-dimethyl-5-nitroindole |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-9-16-15(12(2)17(11)20(21)22)7-8-19(16)10-13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
NHALNHRONIAWLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CN2CC3=CC=C(C=C3)Br)C(=C1[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)





![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)



